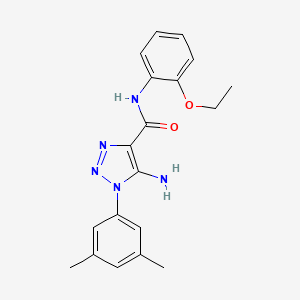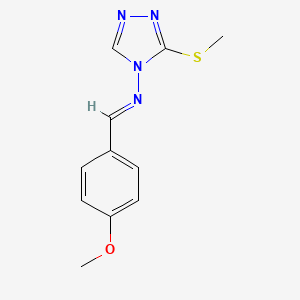![molecular formula C21H23N5O3 B5541629 3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)
3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrimidine derivatives often involves condensation reactions, utilizing various starting materials like 2-aminobenzimidazole, 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds in the presence of catalysts such as thiamine hydrochloride (VB1) in a water medium for environmental benignity (Jun-hua Liu et al., 2012). This methodology highlights the importance of selecting appropriate reagents and conditions to achieve desired structural motifs.
Molecular Structure Analysis
X-ray crystallography, along with various spectroscopic techniques like NMR and IR, is crucial for confirming the molecular structure of synthesized compounds. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate's structure was confirmed using these methods, providing insights into the compound's molecular geometry and electron distribution (S. Lahmidi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The development of efficient synthesis techniques for [1,2,4]triazolo[1,5-a]pyrimidine derivatives showcases the compound's versatility and potential in scientific applications. For instance, thiamine hydrochloride has been identified as an effective catalyst for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, emphasizing the role of environmentally benign solvents and cost-effective catalysts in chemical synthesis (Liu, Lei, & Hu, 2012).
Potential Biological Activities
Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has yielded promising results, indicating their potential as antimicrobial agents. The synthesis of novel pyrimidines and triazoline derivatives has been explored, with some compounds showing significant antimicrobial activity, suggesting their utility in developing new therapeutic agents (Bhuiyan et al., 2006).
Structural and Spectroscopic Analysis
The detailed structural and spectroscopic characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including X-ray crystallography and various spectroscopic techniques, underpins their scientific research applications. These analyses provide valuable insights into the compounds' molecular structures, aiding in the exploration of their chemical properties and potential uses (Lahmidi et al., 2019).
Anticancer and Antiviral Potential
The exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer and antiviral activities highlights the compound's significance in medicinal chemistry. Synthesis methods focused on incorporating various substituents have been developed to enhance these biological activities, demonstrating the compound's potential in the design of novel therapeutic agents (Makisumi, 1961).
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-6-9-26-18(23-24-20(26)22-14)19(27)25-8-3-7-21(2,12-25)11-15-4-5-16-17(10-15)29-13-28-16/h4-6,9-10H,3,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOUOPJBMXJXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)N3CCCC(C3)(C)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)
